2-bromo-6-methanesulfonylbenzoic acid

Steroid sulfatase inhibition Cancer research Hormone-dependent disease

Sourcing 2-bromo-6-methanesulfonylbenzoic acid (CAS 1898310-47-8) delivers a unique dual-substituted scaffold for your R&D pipeline. The synergistic 2-Br and 6-methanesulfonyl groups drastically lower the pKa (1.18), enabling distinct reactivity and ionization profiles. This compound serves as a validated starting point for medicinal chemistry (IC50=74 nM against STS) and as a structural analog to agrochemical intermediates like pyrasulfotole. With both a cross-coupling handle and a carboxylic acid anchor, it supports step-economical library synthesis. Secure a high-purity research supply today.

Molecular Formula C8H7BrO4S
Molecular Weight 279.1
CAS No. 1898310-47-8
Cat. No. B6202925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-6-methanesulfonylbenzoic acid
CAS1898310-47-8
Molecular FormulaC8H7BrO4S
Molecular Weight279.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-methanesulfonylbenzoic Acid (CAS 1898310-47-8): Baseline Procurement Specifications


2-Bromo-6-methanesulfonylbenzoic acid (CAS 1898310-47-8) is a disubstituted benzoic acid derivative with molecular formula C8H7BrO4S and molecular weight 279.11 g/mol, characterized by a bromine atom at the 2-position and a methanesulfonyl group at the 6-position . It is typically a white solid with predicted pKa 1.18±0.10 . The compound is commercially available for research use and serves as a versatile intermediate in organic synthesis, with documented application in medicinal chemistry [1].

2-Bromo-6-methanesulfonylbenzoic Acid: Why In-Class Substitution Is Not Advisable


The concurrent presence of a bromine atom at the 2-position and a methanesulfonyl group at the 6-position confers unique electronic and steric properties that are not recapitulated by simple 2-bromobenzoic acid, 6-methanesulfonylbenzoic acid, or other positional isomers . The electron-withdrawing nature of both substituents substantially lowers the predicted pKa (1.18) relative to unsubstituted benzoic acid (4.20) , altering ionization state and reactivity profiles in aqueous and organic environments. Furthermore, documented inhibition of steroid sulfatase (STS) at IC50 = 74 nM [1] is a pharmacologically relevant activity that may be absent or markedly divergent in analogs lacking this precise substitution pattern. Therefore, direct substitution without revalidation of biological activity and synthetic utility is unsupported by available data.

2-Bromo-6-methanesulfonylbenzoic Acid: Quantitative Evidence for Differentiated Selection


Steroid Sulfatase (STS) Inhibitory Activity: 2-Bromo-6-methanesulfonylbenzoic Acid vs. Clinically Advanced STS Inhibitors

2-Bromo-6-methanesulfonylbenzoic acid demonstrates moderate inhibitory activity against steroid sulfatase (STS) with an IC50 of 74 nM, as measured in human JEG-3 cell lysates using [3H]E1S as substrate after 1 hour incubation by scintillation spectrometry [1]. This places its potency within the range of several investigational STS inhibitors, but notably lower than Irosustat (IC50 = 2.7–8 nM) and higher than Steroid sulfatase-IN-2 (IC50 = 109.5 nM) [2].

Steroid sulfatase inhibition Cancer research Hormone-dependent disease

Electronic Effect on Acidity: 2-Bromo-6-methanesulfonylbenzoic Acid vs. 2-Bromobenzoic Acid and Benzoic Acid

The predicted acid dissociation constant (pKa) for 2-bromo-6-methanesulfonylbenzoic acid is 1.18 ± 0.10 , reflecting the combined electron-withdrawing effects of the ortho-bromine and ortho-methanesulfonyl substituents. This value is substantially lower than that of 2-bromobenzoic acid (pKa = 2.85) and unsubstituted benzoic acid (pKa = 4.20) [1].

Physical organic chemistry Ionization constant Reactivity prediction

Synthetic Versatility as a Dual-Functional Building Block: 2-Bromo-6-methanesulfonylbenzoic Acid vs. Mono-Substituted Analogs

2-Bromo-6-methanesulfonylbenzoic acid offers two chemically distinct reactive handles for sequential derivatization: the bromine atom can undergo palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) and the carboxylic acid can be converted to amides, esters, or other derivatives . In contrast, mono-substituted analogs such as 2-bromobenzoic acid or 6-methanesulfonylbenzoic acid provide only one such reactive site, limiting the diversity of accessible molecular architectures.

Organic synthesis Cross-coupling reactions Medicinal chemistry

2-Bromo-6-methanesulfonylbenzoic Acid: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Development of Novel Steroid Sulfatase (STS) Inhibitors

Given its moderate STS inhibitory activity (IC50 = 74 nM), this compound serves as a starting point for structure-activity relationship (SAR) studies aimed at optimizing STS inhibition [1]. Its substitution pattern can be systematically varied to explore the pharmacophore requirements for enhanced potency and selectivity.

Organic Synthesis: Orthogonal Derivatization for Complex Molecule Construction

The presence of both a bromine atom (for cross-coupling) and a carboxylic acid (for amide/ester formation) allows for efficient, step-economical synthesis of diverse compound libraries . This dual functionality is particularly valuable in parallel synthesis and medicinal chemistry campaigns.

Biophysical Chemistry: pH-Dependent Solubility and Ionization Studies

The substantially reduced pKa (1.18) relative to benzoic acid (4.20) makes this compound a useful probe for investigating the impact of strong electron-withdrawing substituents on carboxylate ionization, solubility, and membrane permeability . Such studies are relevant for understanding drug-like properties.

Agrochemical Intermediates: Precursor to Herbicidally Active Compounds

As a member of the 2-alkylsulfonyl substituted benzoic acid class, this compound is structurally related to intermediates used in the synthesis of herbicides such as pyrasulfotole and isoxaflutole [2]. It may find application in the development of novel agrochemical agents.

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